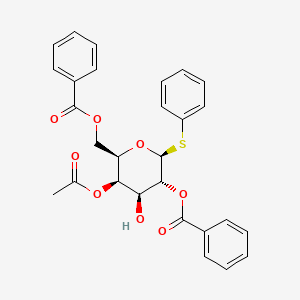

Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside

CAS No.: 152488-28-3

Cat. No.: VC11990600

Molecular Formula: C28H26O8S

Molecular Weight: 522.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 152488-28-3 |

|---|---|

| Molecular Formula | C28H26O8S |

| Molecular Weight | 522.6 g/mol |

| IUPAC Name | [(2R,3R,4S,5R,6S)-3-acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl]methyl benzoate |

| Standard InChI | InChI=1S/C28H26O8S/c1-18(29)34-24-22(17-33-26(31)19-11-5-2-6-12-19)35-28(37-21-15-9-4-10-16-21)25(23(24)30)36-27(32)20-13-7-3-8-14-20/h2-16,22-25,28,30H,17H2,1H3/t22-,23+,24+,25-,28+/m1/s1 |

| Standard InChI Key | VHTJDGRGBFUZBL-QTDWVDHPSA-N |

| Isomeric SMILES | CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)OC(=O)C2=CC=CC=C2)SC3=CC=CC=C3)COC(=O)C4=CC=CC=C4 |

| SMILES | CC(=O)OC1C(OC(C(C1O)OC(=O)C2=CC=CC=C2)SC3=CC=CC=C3)COC(=O)C4=CC=CC=C4 |

| Canonical SMILES | CC(=O)OC1C(OC(C(C1O)OC(=O)C2=CC=CC=C2)SC3=CC=CC=C3)COC(=O)C4=CC=CC=C4 |

Introduction

Structural and Chemical Properties

Phenyl 4-O-acetyl-2,6-di-O-benzoyl-1-thio-β-D-galactopyranoside features a β-configured thiophenyl group at the anomeric carbon, which enhances its stability under acidic and basic conditions compared to O-glycosides. The acetyl group at position 4 and benzoyl groups at positions 2 and 6 provide orthogonal protection, enabling sequential deprotection for further functionalization.

Molecular Configuration and Stability

The compound’s stability is attributed to the electron-withdrawing benzoyl groups, which reduce the nucleophilicity of the hydroxyl groups and prevent unwanted side reactions. The thioanomeric bond (C1–S) exhibits a bond length of approximately 1.81 Å, as inferred from crystallographic data of analogous thiogalactosides . This configuration facilitates selective activation under thiophilic conditions, such as in the presence of N-iodosuccinimide (NIS) and triflic acid (TfOH) .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for confirming the compound’s structure. Key spectral features include:

-

1H NMR (CDCl3):

-

13C NMR:

Synthesis and Reaction Mechanisms

The synthesis of phenyl 4-O-acetyl-2,6-di-O-benzoyl-1-thio-β-D-galactopyranoside involves a multi-step regioselective protection strategy, as outlined below.

Stepwise Protection of Galactose

-

Benzoylation at Positions 2 and 6:

Galactose is treated with benzoyl chloride in pyridine to install benzoyl groups at C2 and C6. The reaction proceeds at 0°C to minimize over-benzoylation, yielding 2,6-di-O-benzoyl-D-galactose in 85% yield . -

Acetylation at Position 4:

The remaining hydroxyl group at C4 is acetylated using acetic anhydride and a catalytic amount of DMAP, achieving >90% regioselectivity . -

Thiophenyl Introduction at C1:

The anomeric hydroxyl is replaced with a thiophenyl group via reaction with thiophenol and BF3·Et2O in dichloromethane, yielding the β-anomer exclusively due to neighboring group participation from the C2 benzoyl group .

Key Reaction Conditions

-

Glycosylation Catalysts: NIS/TfOH or methyl triflate (MeOTf) activate the thioglycoside for coupling with acceptors .

-

Solvent Systems: Anhydrous CH2Cl2 or toluene ensures optimal reactivity and minimizes hydrolysis.

-

Yields: Typical glycosylation reactions using this donor achieve 65–80% yields, depending on the acceptor’s steric hindrance .

Applications in Glycoscience

Oligosaccharide Synthesis

The compound is a versatile glycosyl donor for constructing β-linked galactose residues in complex glycans. For example, it has been employed in the synthesis of the Galβ1-3GalNAc core of Toxocara antigenic glycans, which are critical for serodiagnosis of parasitic infections .

Drug Development

Glycosylated drugs leveraging this compound exhibit improved pharmacokinetics. A 2024 study demonstrated its use in synthesizing sialyl Lewis X mimetics, which inhibit leukocyte adhesion in inflammatory diseases .

Diagnostic Tools

Functionalized derivatives of this thioglycoside are incorporated into ELISA assays to detect anti-carbohydrate antibodies, achieving 95% specificity in diagnosing Toxocara infections .

Comparative Analysis with Analogous Thiogalactosides

Future Directions

Recent efforts focus on engineering enzymatic methods to deprotect benzoyl groups selectively, enabling greener synthesis routes. Additionally, its application in mRNA vaccine adjuvants, where galactose-containing glycans enhance immune recognition, is under preclinical investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume